N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
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Overview
Description
N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.6g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
Compounds containing 1,3,4-thiadiazole have been identified to possess significant anti-inflammatory effects. For example, certain derivatives have shown inhibition in paw edema comparable to indomethacin, a well-known anti-inflammatory drug .
Antimicrobial and Antifungal Properties
Indole: derivatives are recognized for their antimicrobial properties. They have been increasingly studied for their potential in treating various types of disorders and inhibiting the growth of microbes . Similarly, some 1,3,4-thiadiazole derivatives have demonstrated antifungal activity against clinical isolates of Candida albicans .
Anticancer Potential
The structural features of indole derivatives make them candidates for cancer treatment. Their application as biologically active compounds against cancer cells is an area of active research .
Antioxidant Activity
Spirocyclic compounds like spirooxindoles , which share structural similarities with your compound, exhibit a range of biological activities including antioxidant properties. Their structural stiffness due to spirocarbon is believed to contribute to these activities .
Pesticide Development
Spiro compounds are also explored for their unique mechanisms of action in pesticide development. They are less likely to lead to drug resistance due to their unique structures .
Neuroprotective Effects
Some spirocyclic derivatives are investigated for their potential as acetylcholinesterase (AChE) inhibitors, which could be beneficial in treating neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary targets of this compound are various bacterial strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus , and Gram-positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . These targets play a crucial role in the survival and proliferation of these bacteria.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis , while molecules 1, 3, and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target bacteria. All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .
properties
IUPAC Name |
N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-15-6-11-21-20(14-15)24(28(17(3)30)26-23(34-24)25-16(2)29)22(31)27(21)12-5-13-33-19-9-7-18(32-4)8-10-19/h6-11,14H,5,12-13H2,1-4H3,(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMVFDDGRESST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCCOC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
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